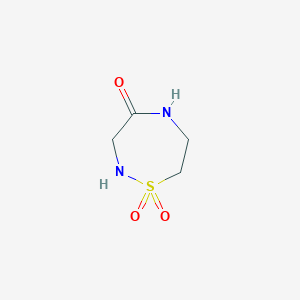
1lambda6,2,5-Thiadiazepane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda6,2,5-Thiadiazepane-1,1,4-trione is a chemical compound with the molecular formula C4H8N2O3S. It is also known by its IUPAC name, 1,2,5-thiadiazepan-4-one 1,1-dioxide . This compound is characterized by a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, making it a member of the thiadiazepane family. It is typically found in a powder form and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1lambda6,2,5-thiadiazepane-1,1,4-trione involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as sulfur and nitrogen-containing compounds, followed by oxidation to achieve the desired trione structure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1lambda6,2,5-Thiadiazepane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1lambda6,2,5-Thiadiazepane-1,1,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1lambda6,2,5-thiadiazepane-1,1,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1lambda6,2,5-Thiadiazepane-1,1,4-trione can be compared with other similar compounds, such as:
1lambda6,4,5-thiadiazepane-1,1-dione hydrochloride: This compound has a similar ring structure but differs in its functional groups and properties.
1lambda6,4-thiazepane-1,1,5-trione: Another related compound with variations in the ring structure and oxidation states.
Propriétés
Formule moléculaire |
C4H8N2O3S |
|---|---|
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
1,1-dioxo-1,2,5-thiadiazepan-4-one |
InChI |
InChI=1S/C4H8N2O3S/c7-4-3-6-10(8,9)2-1-5-4/h6H,1-3H2,(H,5,7) |
Clé InChI |
GYKSAPCCQJYKNT-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)NCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
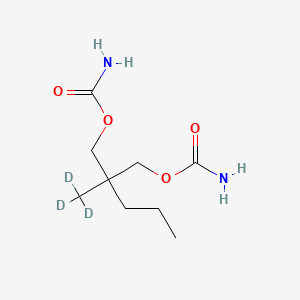

![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
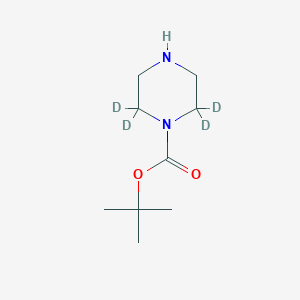
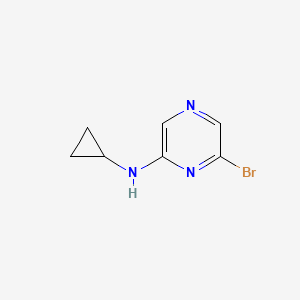
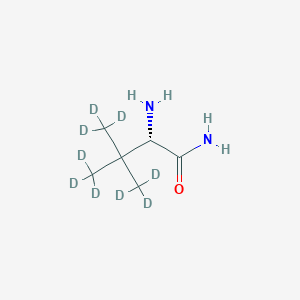
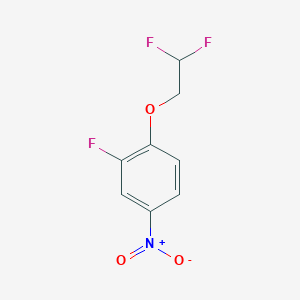
![Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
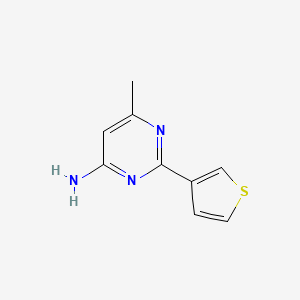

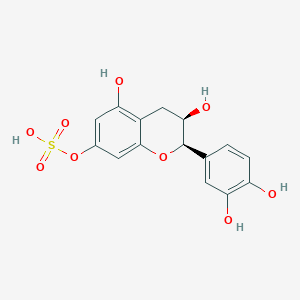
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B13448403.png)
![N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide](/img/structure/B13448419.png)
